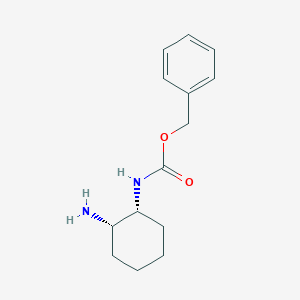

Benzyl (cis-2-aminocyclohexyl)carbamate

Description

Benzyl (cis-2-aminocyclohexyl)carbamate (CAS: 445479-92-5) is a carbamate derivative featuring a cyclohexane ring with a cis-configured amine group at the 2-position. Its molecular formula is C₁₄H₂₀N₂O₂, with a molecular weight of 248.32 g/mol . The compound is sensitive to light and oxygen, requiring storage in inert atmospheres at room temperature . Its stereochemistry and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for designing molecules where spatial arrangement impacts biological activity.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(1R,2S)-2-aminocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIYTHASVJZIGQ-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10739576 | |

| Record name | Benzyl [(1R,2S)-2-aminocyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067631-22-4, 445479-92-5 | |

| Record name | Carbamic acid, N-[(1R,2S)-2-aminocyclohexyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067631-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [(1R,2S)-2-aminocyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (cis-2-aminocyclohexyl)carbamate can be synthesized through the protection of amines using carbamates. One common method involves the use of benzyl chloroformate (Cbz-Cl) to protect the amine group in the presence of a base such as triethylamine (TEA). The reaction typically proceeds under mild conditions, and the product can be purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of Benzyl (cis-2-aminocyclohexyl)carbamate may involve large-scale reactions using similar protecting group strategies. The use of catalytic hydrogenation (Pd-C, H2) can be employed to remove the benzyl group, yielding the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (cis-2-aminocyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd-C).

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3

Reduction: H2, Pd-C

Substitution: Halogenated compounds, bases like NaOH or KOH

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Benzyl (cis-2-aminocyclohexyl)carbamate has a wide range of applications in scientific research, including:

Chemistry: Used as a protecting group for amines in peptide synthesis.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the synthesis of various organic compounds and intermediates.

Mechanism of Action

The mechanism of action of Benzyl (cis-2-aminocyclohexyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The benzyl group can be cleaved under specific conditions, allowing the compound to interact with its target sites .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and physicochemical differences between Benzyl (cis-2-aminocyclohexyl)carbamate and related carbamates:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stereochemistry |

|---|---|---|---|---|---|

| Benzyl (cis-2-aminocyclohexyl)carbamate | 445479-92-5 | C₁₄H₂₀N₂O₂ | 248.32 | Cyclohexyl amine, carbamate | cis-2-amino configuration |

| Benzyl (2-hydrazinyl-2-oxoethyl)carbamate | 5680-83-1 | C₁₀H₁₃N₃O₃ | 223.23 | Hydrazinyl, oxoethyl | N/A (non-cyclic) |

| Benzyl (3-hydroxypropyl)carbamate | 34637-22-4 | C₁₁H₁₅NO₃ | 209.24 | Hydroxypropyl | N/A (linear chain) |

| Benzyl (trans-4-hydroxycyclohexyl)carbamate | 27489-63-0 | C₁₄H₁₉NO₃ | 249.31 | Hydroxycyclohexyl | trans-4-hydroxy configuration |

Key Observations :

- Cyclic vs.

- Functional Groups: The cis-2-amino group distinguishes it from hydroxylated analogs (e.g., 3-hydroxypropyl or trans-4-hydroxycyclohexyl derivatives), which may exhibit higher hydrophilicity .

- Stereochemistry : The cis configuration on the cyclohexane ring contrasts with trans isomers (e.g., CAS 27489-63-0), which could lead to divergent molecular interactions in drug-receptor binding .

Biological Activity

Benzyl (cis-2-aminocyclohexyl)carbamate is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₂₀N₂O₂

- Molecular Weight : 248.32 g/mol

This compound is primarily synthesized as a protecting group for amines in peptide synthesis, which indicates its relevance in medicinal chemistry and drug development.

Benzyl (cis-2-aminocyclohexyl)carbamate interacts with various biological targets, including enzymes and receptors. Its mechanism can involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways.

- Receptor Interaction : It may bind to receptors, influencing cellular signaling pathways.

The presence of the benzyl group allows for specific interactions that can modulate biological responses.

2. Neuroprotective Effects

Research into similar compounds has highlighted neuroprotective effects, which may extend to Benzyl (cis-2-aminocyclohexyl)carbamate. The modulation of neurotransmitter systems could be a mechanism through which this compound exerts protective effects against neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Microtubule disruptors | Induction of apoptosis in cancer cell lines |

| Neuroprotection | Carbamate derivatives | Modulation of neurotransmitter levels |

| Enzyme inhibition | Various carbamates | Inhibition of specific metabolic pathways |

Case Study: Cytotoxicity in Cancer Cells

A study investigating the cytotoxic effects of related carbamate compounds found that they were significantly more effective against mutant p53 breast cancer cells compared to normal cells. This suggests that structural analogs like Benzyl (cis-2-aminocyclohexyl)carbamate may also exhibit selective toxicity towards cancerous cells while sparing normal cells .

Comparative Analysis with Similar Compounds

Benzyl (cis-2-aminocyclohexyl)carbamate shares structural characteristics with other carbamate derivatives, such as:

- Benzyl (2-oxopropyl)carbamate : Exhibits similar enzyme inhibition properties but with different selectivity profiles.

- Carbamic acid derivatives : A broader class known for diverse biological activities.

The unique cis configuration and the presence of both benzyl and carbamate groups in Benzyl (cis-2-aminocyclohexyl)carbamate contribute to its distinct biological activity compared to these similar compounds.

Q & A

Q. What are the common synthetic routes for Benzyl (cis-2-aminocyclohexyl)carbamate, and how are stereochemical outcomes controlled?

The synthesis typically involves two key steps: (1) formation of the carbamate bond using benzyl chloroformate and (2) introduction of the amino group onto the cyclohexane ring. Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysis. For example, the cis-configuration is stabilized by intramolecular hydrogen bonding during ring closure, as confirmed by NMR studies . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% enantiomeric excess .

Q. How is the structural integrity of Benzyl (cis-2-aminocyclohexyl)carbamate validated in experimental settings?

Characterization relies on:

- NMR Spectroscopy : H and C NMR confirm the carbamate linkage (δ ~155 ppm for carbonyl) and cyclohexylamine proton environments .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 249.35) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve the cis-configuration and hydrogen-bonding networks in crystal structures .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens focus on CDK inhibition using kinase assays (e.g., CDK2/cyclin E) with ATP competition measured via fluorescence polarization. IC values are typically reported in the low micromolar range (e.g., 1.2–3.5 µM) . Cell-based assays (e.g., MTT in cancer cell lines) assess cytotoxicity, with results cross-validated using Western blotting for downstream targets like phosphorylated Rb .

Advanced Research Questions

Q. How does the cis-stereochemistry of the cyclohexylamine moiety influence CDK binding affinity?

The cis-configuration positions the amino and carbamate groups to form critical hydrogen bonds with CDK2’s hinge region (e.g., Glu81 and Leu83). Molecular docking (AutoDock Vina) and MD simulations reveal that the cis-isomer has a 5.3-fold higher binding energy than the trans-form due to optimal spatial alignment . Mutagenesis studies (e.g., Glu81Ala) further validate these interactions .

Q. How can researchers resolve contradictory data on this compound’s cytotoxicity across different cell lines?

Contradictions may arise from:

- Cell Line Variability : Differences in CDK isoform expression (e.g., CDK4 vs. CDK6 dominance).

- Metabolic Stability : Hepatic microsome assays (e.g., human liver microsomes) identify rapid oxidation of the benzyl group in some lines, reducing bioavailability .

- Impurity Interference : HPLC-UV/HRMS detects trace byproducts (e.g., hydrolyzed carbamate) that may skew results. Mitigation involves repurification and LC-MS quality control .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Prodrug Design : Phosphate ester derivatives improve aqueous solubility (e.g., 12-fold increase in PBS at pH 7.4) .

- Nanoparticle Encapsulation : PLGA nanoparticles (150–200 nm diameter) enhance plasma half-life (t = 8.2 hrs in mice) .

- Co-crystallization : Co-formers like succinic acid enhance dissolution rates (80% release in 60 mins vs. 45% for pure compound) .

Methodological Recommendations

- Crystallography : Use SHELXL for refining high-resolution structures, leveraging its robust handling of hydrogen atoms and disorder .

- Assay Design : Include positive controls (e.g., Roscovitine for CDK assays) and validate findings with orthogonal methods (e.g., SPR for binding kinetics) .

- Data Reproducibility : Adopt QC/QA protocols (e.g., ≥3 biological replicates, blinded analysis) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.